Computed Lipophilicity (XLogP3) Difference Between the 6-Methylpyridazinyl Target and the Unsubstituted Tetrahydroisoquinolin-5-amine Core
The target compound exhibits a computed XLogP3 of 1.5, reflecting the contribution of the 6-methylpyridazine substituent. In contrast, the core scaffold 1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 115955-90-3) has a significantly lower computed XLogP3 of approximately 0.5 to 0.7 (estimated from PubChem data for the core structure, noting the compound carries no hydrophobic appendage) [1]. This ~0.8–1.0 log unit increase in predicted lipophilicity can translate into an approximate 6–10 fold higher predicted octanol-water partition coefficient, meaningfully affecting predicted passive membrane permeability and CNS penetration potential [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS 115955-90-3): estimated XLogP3 ~0.5–0.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.0; estimated ~6–10× higher P_octanol/water |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator value estimated from core scaffold with missing substituent |
Why This Matters
The higher predicted lipophilicity of the target compound may be advantageous for targets requiring blood-brain barrier penetration, but users should note that the comparator value is algorithmically estimated rather than experimentally measured, and direct confirmatory logD data are lacking.
- [1] PubChem CID 61312723. XLogP3 property. National Library of Medicine. Accessed May 2026. View Source
- [2] Waring, M. J. (2010). Defining optimum lipophilicity and molecular weight ranges for drug candidates—a computational and analysis of marketed CNS drugs. Bioorganic & Medicinal Chemistry Letters, 20(2), 487–490. View Source
